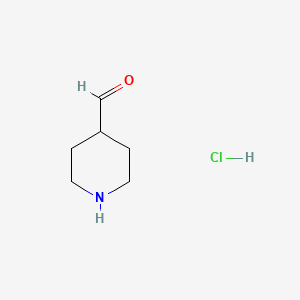

Piperidine-4-carbaldehyde hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDPPMIPWUJUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593715 | |

| Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-32-7 | |

| Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piperidine-4-carbaldehyde hydrochloride chemical properties and structure

An In-depth Technical Guide to Piperidine-4-carbaldehyde Hydrochloride: A Cornerstone for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal building block in synthetic and medicinal chemistry. We will move beyond a simple recitation of facts to deliver field-proven insights into its structure, reactivity, and application, grounded in authoritative references. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile intermediate.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, a term bestowed upon molecular scaffolds that are capable of binding to multiple, diverse biological targets.[1] Its prevalence in FDA-approved drugs and natural alkaloids underscores its utility.[2] The piperidine moiety, a six-membered heterocyclic amine, often imparts favorable pharmacokinetic properties to a molecule, such as improved solubility and the ability to form critical interactions with protein targets.[1][2]

This compound serves as a strategically vital entry point for introducing this scaffold. The aldehyde functional group is a highly reactive "handle" that allows chemists to elaborate the core structure into more complex molecules through a variety of reliable chemical transformations.[1] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is a prerequisite for its effective use in synthesis. This compound is a white to off-white solid. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1159825-32-7 | [3][4] |

| Molecular Formula | C₆H₁₂ClNO | [3][4][5] |

| Molecular Weight | 149.62 g/mol | [3] |

| Synonyms | 4-Formylpiperidine hydrochloride | [1][6] |

Structural Elucidation

The structure consists of a piperidine ring with an aldehyde group at the 4-position. The nitrogen atom is protonated and associated with a chloride counter-ion. This salt formation is crucial as it protects the amine from unwanted side reactions (like oxidation) and increases the compound's melting point and solubility in polar solvents.

Sources

An In-depth Technical Guide on the Solubility and Stability of Piperidine-4-carbaldehyde Hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of Piperidine-4-carbaldehyde hydrochloride, a versatile building block in modern drug discovery and organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility and stability is paramount for ensuring the integrity of experimental outcomes, the efficiency of synthetic routes, and the quality of final products. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable, field-proven methodologies for its effective use.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved water solubility and bioavailability. Piperidine-4-carbaldehyde, as a functionalized derivative, serves as a crucial intermediate for introducing this valuable ring system into more complex molecules. Its applications are extensive, ranging from the synthesis of kinase inhibitors for oncology to the development of agonists for G-protein-coupled receptors.[1] The hydrochloride salt form is frequently utilized to enhance the compound's stability and ease of handling. However, the inherent reactivity of the aldehyde functional group, coupled with the basicity of the piperidine nitrogen, necessitates a careful and informed approach to its storage, handling, and use in solution.

Physicochemical Properties at a Glance

A foundational understanding of the key physicochemical properties of this compound is essential for any researcher working with this compound.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₁₂ClNO | [2] |

| Molecular Weight | 149.62 g/mol | [2] |

| CAS Number | 1159825-32-7 | [2] |

| Appearance | Typically a white to off-white crystalline solid. | Inferred from related compounds |

| Storage | Inert atmosphere, store in freezer, under -20°C. | [2] |

Solubility Profile: A Predictive and Experimental Approach

While extensive quantitative solubility data for this compound is not widely published, a robust solubility profile can be predicted based on its structural features and the known behavior of analogous compounds. As a hydrochloride salt of a secondary amine, it is expected to exhibit high solubility in polar protic solvents.

Predicted Solubility

-

High Solubility: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO). The ionic nature of the hydrochloride salt and the ability of the piperidine nitrogen and aldehyde oxygen to form hydrogen bonds suggest strong interactions with these solvents.[3][4]

-

Moderate Solubility: Isopropanol, Acetonitrile.

-

Low to Insoluble: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Hexanes. These less polar and aprotic solvents are generally poor at solvating ionic salts.

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Protocol 1: Isothermal Equilibrium Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical factor influencing its shelf-life and its suitability in various reaction conditions. The aldehyde functionality is susceptible to oxidation, while the overall molecule can be sensitive to pH, heat, and light.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated:

-

Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (Piperidine-4-carboxylic acid hydrochloride). This can be initiated by atmospheric oxygen or oxidizing impurities.

-

Aldol Condensation/Polymerization: Under certain conditions (e.g., basic pH), aldehydes can undergo self-condensation or polymerization, leading to the formation of colored impurities.

-

Maillard Reaction: In the presence of primary or secondary amines (including itself under certain conditions), aldehydes can participate in the Maillard reaction, forming complex mixtures of products.

-

Photodegradation: Exposure to UV light can provide the energy to initiate degradation through various radical pathways.

Forced Degradation Studies (Stress Testing)

To proactively identify potential degradants and establish a stability-indicating analytical method, forced degradation studies are indispensable.[5] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[5][6]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 8 hours (aldehydes can be very sensitive to bases).[6]

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[5][6]

-

Thermal Degradation: Heat a solid sample and a solution sample at 80°C for 48 hours.[7]

-

Photolytic Degradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) in a photostability chamber.[6][7]

-

-

Sample Analysis: Analyze the stressed samples, along with a control sample (stored at -20°C), by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. A mass spectrometry (MS) detector is highly recommended for the identification of degradants.

Recommended Handling and Storage

Based on the potential for degradation, the following handling and storage procedures are strongly recommended:

-

Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[2] Protect from light.

-

Handling: When weighing and preparing solutions, minimize exposure to air and moisture. Use freshly prepared solutions for reactions.

-

Solvent Choice: For stock solutions intended for storage, use aprotic solvents like DMSO or acetonitrile. Avoid prolonged storage in aqueous or alcoholic solutions, especially at non-neutral pH.

Analytical Methodologies for Characterization and Stability Assessment

A robust analytical method is the cornerstone of any study involving this compound. HPLC is the preferred technique for both quantification (solubility) and stability assessment.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the aldehyde chromophore is weak). A more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can also be beneficial.

-

Column Temperature: 30°C.

This method should be validated for its ability to separate the main peak from any degradants formed during the forced degradation studies, thus qualifying it as "stability-indicating."

Conclusion and Best Practices

This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. While it exhibits good solubility in polar solvents, its aldehyde functionality presents inherent stability challenges, particularly susceptibility to oxidation and base-catalyzed degradation.

Key Takeaways for Researchers:

-

Assume and Verify: Assume the compound is sensitive to air, light, and heat. Verify its purity before use, especially for older batches.

-

Store Cold and Dark: Adhere strictly to storage recommendations of -20°C under an inert atmosphere and protected from light.[2]

-

Use Fresh Solutions: Prepare solutions immediately before use. If short-term storage is necessary, use aprotic solvents and keep the solution cold.

-

Employ a Stability-Indicating Method: For any quantitative work or reaction monitoring, use an analytical method proven to separate the parent compound from its potential degradants.

By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the reliable and effective use of this compound, leading to more reproducible and successful scientific outcomes.

References

- Vertex AI Search Result 1: Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.

- Vertex AI Search Result 2: 4 - • SAFETY D

- Vertex AI Search Result 3: Piperidine-4-carboxaldehyde, N-BOC protected - Apollo Scientific.

- Vertex AI Search Result 4: 1159825-32-7|this compound|BLD Pharm.

- Vertex AI Search Result 7: Izomeric name is not commonly used | Solubility of Things.

- Vertex AI Search Result 9: Buy Piperidine-4-carbaldehyde | 50675-20-2 - Smolecule.

- Vertex AI Search Result 11: Piperidine | Solubility of Things.

- Vertex AI Search Result 13: ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage - Benchchem.

- Vertex AI Search Result 17: Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem.

- Vertex AI Search Result 19: Development of forced degradation and stability indic

Sources

- 1. Buy Piperidine-4-carbaldehyde | 50675-20-2 [smolecule.com]

- 2. 1159825-32-7|this compound|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in the intricate process of drug design.[1] This technical guide provides a comprehensive exploration of the biological significance of the piperidine scaffold, delving into its physicochemical properties, diverse therapeutic applications, and the synthetic strategies that bring these vital molecules to life. We will examine the causality behind experimental choices, providing field-proven insights to empower researchers in their quest for novel therapeutics.

The Physicochemical Advantage: Why Piperidine?

The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[2] The piperidine ring's enduring popularity can be attributed to a unique confluence of structural and chemical attributes that render it "drug-like."

The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, making it an ideal building block for novel drug candidates.[3] The basic nitrogen atom of the piperidine ring allows for interactions with negatively charged residues in receptor binding pockets, while the overall structure provides a scaffold for critical hydrophobic and π-stacking interactions.[4]

A Comparative Analysis of Privileged Scaffolds

To truly appreciate the advantages of the piperidine scaffold, a comparison with other common heterocyclic rings is illuminating. The choice between these scaffolds is not arbitrary but a strategic decision based on the desired physicochemical properties and the specific biological target.[5]

| Property | Piperidine | Pyrrolidine | Piperazine | Morpholine |

| pKa of Conjugate Acid | ~11.22 | ~11.27 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8 | ~8.4 |

| logP (Octanol/Water) | 0.84 | 0.46 | ~-1.1 | -0.85 |

| Aqueous Solubility | Miscible | Miscible | Freely Soluble | Miscible |

| Conformational Flexibility | Prefers a more rigid chair conformation | Adopts more flexible envelope and twist conformations | Chair conformation | Chair conformation |

Table 1: Comparison of Physicochemical Properties of Common Heterocyclic Scaffolds. The data highlights the subtle yet significant differences that medicinal chemists can exploit. Piperidine's higher basicity and greater lipophilicity compared to piperazine and morpholine can be advantageous for certain target interactions and membrane permeability.[2][5][6]

The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction, while the greater flexibility of pyrrolidine may be preferable when conformational adaptability is required for target engagement.[2] The dual nitrogen atoms of piperazine offer more opportunities for substitution and modulation of basicity and solubility.[5]

Therapeutic Versatility: A Scaffold for a Multitude of Ailments

The piperidine moiety is a common feature in pharmaceuticals targeting a wide range of diseases, a testament to its ability to interact with diverse biological targets with high affinity.[7] From the central nervous system to the front lines of cancer and infectious disease, piperidine-containing drugs have made a significant impact on human health.

Central Nervous System (CNS) Disorders

Piperidine and its derivatives are particularly prominent in drugs targeting the CNS.[6] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain.[6] Many drugs targeting the central nervous system incorporate piperidine rings.[8]

Examples of successful CNS drugs featuring a piperidine scaffold include:

-

Methylphenidate (Ritalin): A stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).

-

Donepezil (Aricept): An acetylcholinesterase inhibitor used to treat the symptoms of Alzheimer's disease.[9]

-

Risperidone (Risperdal): An atypical antipsychotic used to manage schizophrenia and bipolar disorder.

-

Paroxetine (Paxil): A selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and anxiety disorders.

The structure-activity relationship (SAR) of piperidine derivatives in CNS disorders is a rich area of study. For instance, in the development of cocaine analogues, modifications to the piperidine ring, including N-demethylation and ester replacement, have been shown to significantly alter the activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[10]

Oncology

Piperidine-containing compounds have emerged as a crucial class of anticancer agents, targeting various hallmarks of cancer.[11] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways such as PI3K/Akt and NF-κB.[11][12] Since 2017, ten piperidine-containing anti-cancer drugs have been approved by the USFDA.[13]

The piperidine ring can enhance the potency, selectivity, and bioavailability of molecules designed to inhibit targets like angiogenesis, EGFR, VEGFR, ALK, AKT1, and topoisomerases.[13] For example, the natural alkaloid Solenopsin, which contains a piperidine ring, has been shown to inhibit the PI3K/Akt signaling pathway.[8]

Infectious Diseases

The piperidine scaffold has also been successfully incorporated into potent agents for treating infectious diseases. These compounds can interfere with various stages of the viral, bacterial, and fungal life cycles.[1] For instance, certain tetrahydropyridine derivatives can disrupt bacterial adherence to surfaces, a crucial step in biofilm formation.[14]

The Art and Science of Synthesis: Crafting the Piperidine Core

The construction of the piperidine ring and its derivatives is a central focus of modern organic chemistry. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.[3]

General Synthetic Strategies

Several common approaches are employed for the synthesis of the piperidine scaffold:

-

Hydrogenation of Pyridines: This is a widely used method, often employing catalysts like nickel, for the reduction of the aromatic pyridine ring to the saturated piperidine.[15][16]

-

Intramolecular Cyclization: This strategy involves the ring closure of a linear precursor. A variety of methods can be used to induce cyclization, including metal-catalyzed reactions, electrophilic cyclization, and aza-Michael reactions.[15][17]

-

Multicomponent Reactions (MCRs): MCRs offer an efficient way to generate molecular diversity by combining three or more reactants in a single step.[3]

Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol details a one-pot, microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane and primary amines in an aqueous medium, a method that aligns with the principles of green chemistry.[18]

Materials:

-

1,5-Dichloropentane

-

Desired primary amine

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Microwave reactor

-

Magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[18]

-

Solvent Addition: Add 2 mL of deionized water to the vessel.[18]

-

Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[18]

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel.[18]

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).[18]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.[18]

Biological Evaluation: From Synthesis to Significance

Once synthesized, novel piperidine derivatives undergo a battery of biological assays to determine their pharmacological activity.

Experimental Protocol: In Vitro Antibacterial Screening (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a piperidine derivative against a bacterial strain.

Materials:

-

Piperidine derivative stock solution

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Incubator

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the piperidine derivative stock solution in MHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Future Directions and Conclusion

The piperidine scaffold continues to be an indispensable tool in the medicinal chemist's arsenal.[6] Its versatility and favorable physicochemical properties ensure its continued prominence in the development of new therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets for piperidine-based drugs, and the use of this scaffold in emerging modalities such as PROTACs and covalent inhibitors. The introduction of chiral centers into the piperidine ring is also a promising strategy for modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles.[19]

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). R Discovery. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2020). NIH. [Link]

-

Piperidine Synthesis. (2025). DTIC. [Link]

-

Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (2023). ResearchGate. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

-

Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). NIH. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Publishing. [Link]

-

In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In. (2025). American Chemical Society. [Link]

-

SAR studies of piperazine derivatives as antidepressant compounds. (2021). ResearchGate. [Link]

-

Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). NIH. [Link]

-

Petukhov, P. A., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of medicinal chemistry, 45(15), 3161–3170. [Link]

-

Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]

-

Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. (2000). Semantic Scholar. [Link]

-

Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. (2023). ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

-

Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). NIH. [Link]

-

Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

A Senior Application Scientist's Guide to Piperidine-4-carbaldehyde Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and metabolic stability.[2] This guide provides an in-depth technical exploration of Piperidine-4-carbaldehyde hydrochloride, a highly versatile and reactive building block. We will delve into its core synthetic applications, providing not just protocols but the underlying scientific rationale for experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate to accelerate the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Importance of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous feature in FDA-approved drugs, targeting a vast range of diseases including cancers, CNS disorders, and infectious diseases.[2][3] Its conformational flexibility allows it to adapt to the steric demands of biological targets, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated to improve aqueous solubility.[4]

Piperidine-4-carbaldehyde, particularly as its more stable and easily handled hydrochloride salt, serves as an invaluable synthetic linchpin.[5] The aldehyde group at the 4-position is a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the facile introduction of diverse functionalities and the construction of complex molecular frameworks.[6]

Physicochemical Properties and Safe Handling

The hydrochloride salt is typically preferred in a laboratory setting over the free base due to its enhanced stability and solid-state nature, which simplifies weighing and handling.

| Property | Value | Source |

| Chemical Name | This compound | [5][7] |

| CAS Number | 1159825-32-7 | [5][7] |

| Molecular Formula | C₆H₁₂ClNO | [5] |

| Molecular Weight | 149.62 g/mol | [5] |

| Appearance | Solid | [5] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |

Safety and Handling: this compound and its parent compounds are hazardous materials that require careful handling.[8] Always work in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[8][9]

Core Synthetic Applications: A Mechanistic Approach

The true power of this compound lies in the reactivity of its aldehyde functional group. This section details its application in several cornerstone synthetic transformations.

Reductive Amination: The Gateway to Substituted Amines

Reductive amination is arguably one of the most robust and widely used methods for forming C-N bonds in the pharmaceutical industry.[11] The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This transformation is fundamental for introducing side chains and building out molecular complexity from the piperidine core.

Causality in Experimental Design: The choice of reducing agent is critical and dictates the reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of a wide range of functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent quenching of the reducing agent.

Workflow: Reductive Amination

Caption: General workflow for reductive amination.

Exemplary Protocol: Synthesis of a 4-(Aminomethyl)piperidine Derivative

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvation: Suspend the starting material in dichloromethane (DCM, ~0.1 M).

-

Neutralization: Add triethylamine (Et₃N, 1.1 eq) to neutralize the hydrochloride salt and liberate the free aldehyde. Stir for 10-15 minutes at room temperature.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any initial exotherm.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

This methodology is central to the synthesis of various pharmacologically active agents, including inhibitors of HIV-1 replication and selective GPR119 agonists for type II diabetes.[12]

Wittig Reaction: Engineering Alkenes

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[13] When applied to Piperidine-4-carbaldehyde, it allows for the extension of the carbon skeleton at the 4-position with a double bond, providing a key intermediate for further functionalization.

Causality in Experimental Design: The reaction involves a phosphorus ylide, which is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[14] The choice of ylide determines the stereochemical outcome of the alkene. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[13] Anhydrous conditions are critical as the ylide is highly basic and will be quenched by protic solvents.

Workflow: Wittig Olefination

Caption: General workflow for the Wittig Reaction.

Exemplary Protocol: Synthesis of a 4-Vinylpiperidine Derivative

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0°C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Aldehyde Addition: Re-cool the ylide solution to 0°C. Add a solution of N-Boc-Piperidine-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise. Note: The N-Boc protecting group is often used to prevent side reactions at the piperidine nitrogen.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-4 hours).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The driving force of the reaction is the formation of the very stable triphenylphosphine oxide, which can often be challenging to separate. Purification is typically achieved via flash column chromatography.

This reaction is crucial for synthesizing intermediates that can undergo further transformations like Heck coupling, hydroboration-oxidation, or metathesis.[15]

Aldol-Type and Knoevenagel Condensations

The aldehyde functionality is an excellent electrophile for reactions with enolates or active methylene compounds, leading to the formation of α,β-unsaturated carbonyl systems via Aldol or Knoevenagel condensations.[16][17] These reactions are highly valuable for creating conjugated systems and introducing functional handles for subsequent Michael additions.

Causality in Experimental Design: The Knoevenagel condensation typically uses a weak base, such as piperidine itself or pyridine, as a catalyst.[17] The base facilitates the deprotonation of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The resulting carbanion then attacks the aldehyde, and subsequent dehydration yields the condensed product. The reaction is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus.

Exemplary Protocol: Knoevenagel Condensation with Malononitrile

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Boc-Piperidine-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Catalyst: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to yield the desired α,β-unsaturated nitrile.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a cornerstone of modern synthetic efficiency.[18] Piperidine-4-carbaldehyde is an excellent substrate for MCRs like the Ugi or Passerini reactions, enabling the rapid assembly of complex, drug-like molecules.[19]

Causality in Experimental Design: The Ugi four-component reaction (U-4CR) is a powerful example. It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by both the carboxylate and the isocyanide in a concerted or stepwise manner, followed by an intramolecular acyl transfer (Mumm rearrangement). The efficiency and atom economy of MCRs make them highly attractive for building combinatorial libraries for drug screening.

Logical Flow: Multicomponent Reaction (Ugi-4CR)

Caption: Reactant convergence in a Ugi-4CR.

Conclusion: A Pillar of Modern Synthesis

This compound is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists to rapidly access diverse and complex chemical matter. Its utility in fundamental transformations—reductive amination, olefination, condensation, and multicomponent reactions—makes it a central component in the synthesis of numerous clinical candidates and approved drugs, including treatments for Alzheimer's disease like Donepezil.[20] By understanding the mechanistic principles behind its reactivity, researchers can rationally design synthetic routes, streamline drug discovery programs, and ultimately accelerate the development of next-generation therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. 1159825-32-7|this compound|BLD Pharm [bldpharm.com]

- 6. Piperidine-4-carbaldehyde | 50675-20-2 | Benchchem [benchchem.com]

- 7. 1159825-32-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Buy Piperidine-4-carbaldehyde | 50675-20-2 [smolecule.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. jk-sci.com [jk-sci.com]

- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

Reactivity of the aldehyde group on the piperidine ring

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group on the Piperidine Ring

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] When functionalized with an aldehyde group, this moiety becomes a versatile synthetic handle for molecular elaboration. However, the reactivity of this aldehyde is uniquely modulated by the adjacent piperidine nitrogen, presenting both challenges and opportunities for the synthetic chemist. This guide provides an in-depth analysis of the factors governing the reactivity of piperidine carbaldehydes, offering mechanistic insights, field-proven protocols, and troubleshooting advice for researchers in drug development and chemical synthesis.

The Duality of the Piperidine Nitrogen: Electronic and Steric Influence

The chemical behavior of an aldehyde attached to a piperidine ring is fundamentally dictated by the nitrogen atom. Its influence is a delicate balance of competing electronic and steric effects, which are further tuned by the presence or absence of an N-protecting group.

-

Unprotected Piperidines (N-H): The secondary amine nitrogen possesses a lone pair of electrons and an acidic proton. This duality is critical. The nitrogen lone pair can exert a through-space or through-bond electron-donating effect, potentially increasing the electron density of the carbonyl oxygen and slightly deactivating the carbonyl carbon towards nucleophiles. More significantly, the nitrogen acts as a base and a nucleophile, while the N-H proton is acidic. This can lead to self-catalyzed reactions, side reactions (e.g., quenching of organometallics), or intramolecular cyclization to form hemiaminals, which can complicate desired transformations.

-

N-Protected Piperidines (e.g., N-Boc): The introduction of an electron-withdrawing protecting group, such as the tert-butoxycarbonyl (Boc) group, dramatically alters the aldehyde's reactivity.[2] The Boc group withdraws electron density from the nitrogen, effectively nullifying its basicity and nucleophilicity. This prevents unwanted side reactions and allows for clean, predictable transformations at the aldehyde.[2] Furthermore, the inductive withdrawal makes the nitrogen's influence on the aldehyde negligible, allowing it to react in a manner typical of a standard aliphatic aldehyde.

-

Stereochemical Considerations: The piperidine ring predominantly exists in a chair conformation. An aldehyde at the 4-position will preferentially occupy the equatorial position to minimize steric strain. This positioning influences the facial selectivity of nucleophilic attack on the carbonyl, a key factor in stereocontrolled synthesis.[3][4]

Caption: Electronic influence of the piperidine nitrogen on the aldehyde.

Key Synthetic Transformations

The strategic application of piperidine carbaldehydes in synthesis hinges on understanding how to control their reactivity in several key transformations.

Reductive Amination

Reductive amination is arguably the most powerful and widely used reaction for these substrates, enabling the formation of new C-N bonds to build complex molecular architectures.[2] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a mild hydride source.

Causality Behind Experimental Choices: The choice of reducing agent is paramount. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde before it has a chance to form the imine with the incoming amine. Therefore, milder, acid-tolerant reagents are required.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many applications. It is selective for the iminium ion over the aldehyde and is effective under the mildly acidic conditions that favor iminium formation.

-

Borane-Pyridine Complex (BAP): BAP is an excellent, less toxic alternative to sodium cyanoborohydride (NaCNBH₃).[5][6] It effectively reduces the iminium intermediate without reducing other sensitive functional groups like esters or olefins.[5]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]

The Piperidine Scaffold: A Privileged Motif in Modern Pharmacology

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of natural products, biologically active compounds, and over 70 FDA-approved drugs underscores its status as a "privileged scaffold".[3][4][5] This guide provides an in-depth technical exploration of the pharmacological applications of piperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis and evaluation, present detailed methodologies, and visualize key pathways to provide a comprehensive resource for harnessing the full potential of this versatile motif.

The Piperidine Core: A Structural and Physicochemical Advantage

The utility of the piperidine scaffold in drug design is rooted in its unique structural and physicochemical properties. Its conformational flexibility allows it to adapt to the steric demands of various biological targets, while the basic nitrogen atom is crucial for modulating properties like solubility and for direct engagement with target proteins.[2][6][7] This inherent versatility has established piperidine as a foundational building block in the synthesis of a wide array of therapeutic agents.[3][8]

Synthetic Accessibility and Chemical Stability

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing focus of modern organic chemistry.[9] Common synthetic routes include the hydrogenation of pyridine derivatives, intramolecular cyclization, and multicomponent reactions.[8][9] The relative metabolic stability of the piperidine ring is another key advantage, contributing to favorable pharmacokinetic profiles in drug candidates.[7] However, metabolic susceptibility, particularly at positions adjacent to the nitrogen, must be considered and can be mitigated through strategies like spirocyclization.[7]

Therapeutic Applications of Piperidine Derivatives

The broad therapeutic potential of piperidine-containing compounds is vast.[10] This section will explore some of the most significant areas where these derivatives have made a substantial impact.

Neurodegenerative Disorders: A Beacon of Hope

Piperidine derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12] Their ability to cross the blood-brain barrier is a key advantage for targeting the central nervous system.[11]

2.1.1. Alzheimer's Disease: Combating Cholinergic Decline and Amyloid Plaque Formation

A primary strategy in Alzheimer's therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][13] Donepezil, a leading AChE inhibitor, prominently features a piperidine moiety.[9][12][14] The benzyl-piperidine group of many of these inhibitors provides strong binding to the catalytic site of AChE.[13]

Beyond cholinesterase inhibition, piperidine derivatives are also being investigated as γ-secretase inhibitors to prevent the formation of β-amyloid plaques, a hallmark of Alzheimer's disease.[15] The inhibition of γ-secretase prevents the cleavage of amyloid precursor protein (APP) into the Aβ42 protein, which aggregates to form these plaques.[15]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [1]

Principle: This spectrophotometric assay quantifies AChE activity by measuring the hydrolysis of acetylthiocholine (ATCI). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[1]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution

-

AChE enzyme solution

-

Test compound (piperidine derivative) solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to initiate the reaction and incubate.

-

Add the ATCI substrate solution to start the enzymatic reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to a control without the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

-

Table 1: Inhibitory Potency of Piperidine-Based Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 Value |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |

| Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | AChE | 5.7 nM |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM |

Data sourced from BenchChem's technical guide on piperidine derivatives as enzyme inhibitors.[1]

Caption: Multifaceted anticancer mechanisms of piperidine derivatives.

Infectious and Parasitic Diseases

The piperidine scaffold is also a valuable component in the development of antimicrobial and antiparasitic agents. [9][16]Piperidine compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, including multi-drug resistant strains. [16]They can reduce bacterial invasion and attenuate the pro-inflammatory response in host-bacteria interactions. [16]Additionally, natural and synthetic piperidine derivatives have shown promise as antiviral, antimalarial, and broader antiparasitic drugs. [10][13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method) [17] Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Step-by-Step Methodology:

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.

-

Disc Application:

-

Impregnate sterile paper discs with a known concentration of the piperidine derivative solution.

-

Place the impregnated discs onto the surface of the inoculated agar plate.

-

Include a positive control (standard antibiotic) and a negative control (solvent).

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement and Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

-

Compare the zone diameters to standardized charts to determine the susceptibility of the microorganism to the test compound.

-

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. [18]Understanding these structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. [7][18]For instance, the introduction of chiral centers can significantly enhance biological activity and selectivity. [19][20] The continued exploration of the vast chemical space around the piperidine scaffold, coupled with advances in synthetic methodologies and a deeper understanding of its biological targets, will undoubtedly lead to the discovery of novel and more effective therapeutics for a wide range of diseases.

Conclusion

The piperidine scaffold is a testament to the power of a privileged structure in drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven success in a multitude of approved drugs solidify its importance for medicinal chemists. This guide has provided a comprehensive overview of the pharmacological applications of piperidine derivatives, from their fundamental properties to their roles in treating complex diseases. By understanding the principles outlined herein, researchers can continue to leverage this remarkable heterocyclic motif to develop the next generation of innovative medicines.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 5. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 6. nbinno.com [nbinno.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

Safety, handling, and storage of Piperidine-4-carbaldehyde hydrochloride

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of Piperidine-4-carbaldehyde hydrochloride

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No: 6091-44-7), a versatile synthetic intermediate widely utilized by researchers, scientists, and drug development professionals.[1] As a piperidine derivative, this compound and its related structures are foundational in medicinal chemistry for creating a wide array of pharmacologically active agents.[1] Adherence to the principles outlined herein is critical to ensure personnel safety and maintain experimental integrity.

Compound Identification and Properties

Understanding the fundamental chemical and physical properties of a substance is the bedrock of its safe handling. This compound is the salt form of a reactive aldehyde, which influences its stability, reactivity, and toxicological profile.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO (as hydrochloride) | [2] |

| Molecular Weight | 149.62 g/mol | |

| Appearance | Solid | [2] |

| Synonyms | Piperidine hydrochloride, Hexahydropyridine hydrochloride | [2] |

| Reactivity Profile | The aldehyde group is highly reactive, participating in transformations like condensation reactions and reductive aminations.[1][3] The hydrochloride salt form generally offers greater stability and easier handling compared to the free base. | |

| Solubility | Soluble in water. | [2] |

| Hygroscopicity | The compound is hygroscopic, meaning it readily absorbs moisture from the air. | [2] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling. The primary hazards are associated with its toxicity and potential for causing severe irritation or burns.

GHS Hazard Statements:

-

H302: Harmful if swallowed. [4]

-

H312: Harmful in contact with skin. [4]

-

H314: Causes severe skin burns and eye damage. [5]

-

H332: Harmful if inhaled. [4]

Signal Word: Warning [4]

The causality behind these classifications stems from the reactivity of the piperidine moiety and the aldehyde functional group. Skin or eye contact can lead to immediate irritation and potential chemical burns.[5][6][7] Inhalation of dust can damage the mucous membranes and upper respiratory tract, while ingestion can cause burns to the digestive system.[6][7]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transfers, must be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]

-

Static Discharge: For larger quantities, grounding and bonding of containers and receiving equipment should be implemented to prevent the buildup of electrostatic charge, which can be an ignition source.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on the potential for exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[4][5] Proper glove removal technique must be employed to avoid skin contact.[4][10]

-

Lab Coat/Protective Clothing: A flame-retardant, anti-static lab coat or a chemical-resistant suit is required to protect the body from potential contact.[10]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a government-approved respirator (e.g., NIOSH/MSHA or European Standard EN 149) with an appropriate particulate filter is necessary.[2][4]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[5][8][9] The container must be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic.[2][8]

-

Container Integrity: Store in the original, clearly labeled container.[8] Regularly inspect containers for leaks or physical damage.[8][12]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Security: The storage area should be locked or otherwise accessible only to authorized personnel.[2]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure. All personnel must be familiar with these procedures.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11][13]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[2][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2][4][13]

Accidental Release and Spill Cleanup

The response to a spill depends on its scale. The following diagram outlines a logical workflow for managing a spill scenario.

Caption: Decision workflow for responding to a chemical spill.

For minor spills, personnel should wear appropriate PPE, avoid generating dust, and clean up using dry methods with non-sparking tools.[8][11] For major spills, the area should be evacuated, and emergency services notified.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][8] Water spray can be used to cool containers.[8]

-

Specific Hazards: Under fire conditions, the compound may emit toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[2][4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Procedure: Dispose of waste material in accordance with all applicable local, regional, national, and international regulations.[8] Do not mix with other waste.

-

Contaminated Packaging: Handle uncleaned containers as you would the product itself. They should be disposed of through a licensed professional waste disposal service.[7]

Experimental Protocol: Reductive Amination

This section provides a sample protocol for a common reaction involving this compound, highlighting the integration of safety measures.

Objective: To synthesize a secondary amine via reductive amination.

Materials:

-

This compound

-

Primary amine (e.g., Aniline)

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser

-

Nitrogen/Argon line for inert atmosphere

Step-by-Step Methodology:

-

Preparation (in Fume Hood):

-

Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

-

-

Reagent Weighing (in Fume Hood or on a balance with a draft shield):

-

Carefully weigh the required amount of this compound. Avoid creating dust.

-

Weigh the primary amine and the reducing agent. Sodium triacetoxyborohydride is moisture-sensitive and should be handled quickly.

-

-

Reaction Setup:

-

Dissolve the this compound and the primary amine in the anhydrous solvent within the flask.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

-

Reduction:

-

Slowly add the sodium triacetoxyborohydride to the stirring mixture in portions. This reaction can be exothermic; portion-wise addition helps control the temperature.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

-

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Be aware of potential gas evolution.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Cleanup:

-

Decontaminate all glassware with an appropriate solvent.

-

Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to institutional guidelines.

-

References

-

Chemos GmbH & Co.KG, Safety Data Sheet: Piperidine. [Link]

-

Loba Chemie, PIPERIDINE AR Safety Data Sheet. [Link]

-

Pentachemicals, Piperidine - SAFETY DATA SHEET (2024). [Link]

-

Acros Organics, Safety Data Sheet: Piperidine hydrochloride (2023). [Link]

-

Ataman Kimya, PIPERIDINE. [Link]

Sources

- 1. Piperidine-4-carbaldehyde | 50675-20-2 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Buy Piperidine-4-carbaldehyde | 50675-20-2 [smolecule.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

The Piperidine-4-carbaldehyde Scaffold: A Cornerstone for the Discovery of Novel Bioactive Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a quintessential heterocyclic motif, widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of clinically approved drugs and bioactive natural products.[1][2] Its unique structural and physicochemical properties—including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity for conformational adaptation to target binding pockets—render it an invaluable component in modern drug design.[1] The presence of a piperidine motif often enhances a molecule's "druggability" by improving metabolic stability and pharmacokinetic profiles (ADME), while frequently reducing toxicity.[1][3] Among the various functionalized piperidines, Piperidine-4-carbaldehyde stands out as an exceptionally versatile and powerful starting material. Its aldehyde functional group is a reactive handle that permits a diverse range of chemical transformations, enabling the construction of complex molecular architectures and the systematic exploration of chemical space.[2][4] This guide provides a comprehensive overview of the synthetic strategies employed to leverage Piperidine-4-carbaldehyde for the generation of novel bioactive compounds, detailing field-proven protocols and the rationale behind key experimental choices.

Piperidine-4-carbaldehyde: A Profile of a Versatile Synthetic Intermediate

Piperidine-4-carbaldehyde, also known as 4-Formylpiperidine, is a colorless to pale yellow liquid that serves as a fundamental building block in pharmaceutical and chemical research.[2][5] Its utility is rooted in the combination of the stable, conformationally flexible piperidine ring and the highly reactive aldehyde group. The nitrogen atom of the piperidine ring can be readily functionalized, providing a key point for diversification, while the aldehyde engages in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [4][5] |

| Molecular Weight | 113.16 g/mol | [4][5] |

| CAS Number | 50675-20-2 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

The strategic placement of the aldehyde at the 4-position allows for the extension of molecular scaffolds away from the core ring, a critical feature for probing the binding pockets of biological targets.

Core Synthetic Strategies and Methodologies

The true power of Piperidine-4-carbaldehyde is unlocked through its application in diverse synthetic transformations. The choice of reaction is dictated by the desired final molecular architecture and the target biological endpoint. Below, we detail several robust and widely adopted synthetic workflows.

Workflow for Bioactive Compound Discovery

The overall process from starting material to a potential drug lead follows a logical progression. This workflow emphasizes iterative design, synthesis, and testing.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-4-carbaldehyde | 50675-20-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Piperidine-4-carbaldehyde | 50675-20-2 [smolecule.com]

- 5. scbt.com [scbt.com]

Methodological & Application

Synthesis of substituted piperidines using Piperidine-4-carbaldehyde hydrochloride

An Application Guide and Protocol Manual for the Synthesis of Substituted Piperidines Utilizing Piperidine-4-carbaldehyde Hydrochloride

Introduction: The Piperidine Scaffold and the Utility of a Versatile Aldehyde